2-(3-bromophenoxy)-N-cyclohexylacetamide
Description
2-(3-Bromophenoxy)-N-cyclohexylacetamide is an acetamide derivative featuring a 3-bromophenoxy group attached to the α-carbon of the acetamide backbone and an N-cyclohexyl substituent.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHEFDTXGPXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-cyclohexylacetamide typically involves the reaction of 3-bromophenol with chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under certain conditions.
Reduction: The acetamide moiety can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products include primary amines or alcohols, depending on the extent of reduction.
Scientific Research Applications
2-(3-bromophenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: It can be utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the acetamide moiety can form additional hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexyl-2-(2,3-Dichlorophenoxy)acetamide
- Structure: Replaces the 3-bromophenoxy group with a 2,3-dichlorophenoxy moiety.
- Key Data :
- Molecular weight: 310.19 g/mol (vs. 311.20 g/mol for the target compound).
- Melting point: 214–216°C (indicative of strong intermolecular hydrogen bonding) .
- Crystal structure: The cyclohexyl group adopts a chair conformation, and molecules form chains via N–H⋯O hydrogen bonds. This structural rigidity may enhance stability .
2-(1H-Benzimidazol-2-ylsulphanyl)-N-cyclohexylacetamide (VS24)
- Structure: Substitutes the phenoxy group with a benzimidazole-thioether moiety.
- Key Data :
- Applications : Investigated as an antidepressant agent, highlighting the role of heterocyclic substituents in bioactivity .
N-(3-Bromophenyl)-2-Cyclopentylacetamide
- Structure : Cyclopentyl replaces cyclohexyl, and the acetamide is directly attached to a 3-bromophenyl group.
- Key Data :
2-(4-Bromo-2-Formylphenoxy)-N-cyclohexylacetamide
- Structure: Features a formyl group at the 4-position of the phenoxy ring.
- Key Data: Molecular weight: 340.21 g/mol.
Pharmacological and Physicochemical Comparisons
Structural Impact on Bioactivity
- Halogen Effects : Bromine (electron-withdrawing) vs. chlorine in analogs (e.g., ) may modulate electron density, affecting receptor binding.
- N-Substituents : Cyclohexyl groups (vs. benzyl or tert-butyl in ) enhance lipophilicity, influencing pharmacokinetics .
Spectroscopic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
